molecular formula C15H16N4O2 B2862388 3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 306302-13-6

3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2862388
CAS No.: 306302-13-6
M. Wt: 284.319
InChI Key: ZWBOBMGGHYRUJR-CXUHLZMHSA-N
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Description

3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a cyclopropyl substituent at position 3 of the pyrazole ring and an (E)-configured 4-methoxybenzylidene hydrazone moiety. The compound’s structure has been validated via spectroscopic methods (e.g., NMR, HRMS) and crystallographic techniques such as single-crystal X-ray diffraction, which confirms the stereochemical integrity of the imine bond . This compound belongs to a broader class of pyrazole carbohydrazides, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-12-6-2-10(3-7-12)9-16-19-15(20)14-8-13(17-18-14)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBOBMGGHYRUJR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol, often under reflux conditions to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core pyrazole-carbohydrazide scaffold with several analogs, differing primarily in substituents on the pyrazole ring and the aromatic hydrazone moiety. Key structural analogs include:

Compound Name Substituents on Pyrazole (Position 3) Hydrazone Moiety Key Features
Target Compound Cyclopropyl 4-Methoxyphenyl Enhanced metabolic stability due to cyclopropyl; moderate electron-donating effects .
(E)-3-Isobutyl-N'-[(5-(4-methoxyphenyl)isoxazol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide (D6) Isobutyl 4-Methoxyphenyl-isoxazole Bulkier isobutyl group may reduce membrane permeability compared to cyclopropyl .
3-(4-Ethoxyphenyl)-N′-[(E)-(4-methylphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Ethoxyphenyl 4-Methylphenyl Ethoxy group increases lipophilicity but may alter target selectivity .
SKi-178 (N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) 4-Methoxyphenyl 3,4-Dimethoxyphenyl Additional methoxy groups enhance binding to sphingosine kinase 1 (Ki = 1.3 μM) .
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 5-Methyl 4-Methoxyphenyl Methyl group at position 5 improves planarity, favoring π-π stacking in protein binding .

Pharmacological and Biochemical Comparisons

  • Enzyme Inhibition : SKi-178, a close analog with a 3,4-dimethoxyphenyl hydrazone, demonstrates potent inhibition of sphingosine kinase 1 (SK1) due to enhanced electronic effects from methoxy groups, achieving a Ki of 1.3 μM. The target compound’s cyclopropyl group may improve metabolic stability but requires validation for SK1 affinity .
  • Anticancer Activity: Pyrazole carbohydrazides with electron-withdrawing substituents (e.g., 5-chloro-2-hydroxyphenyl in compound 26) exhibit strong apoptosis induction in A549 lung cancer cells.
  • Antimicrobial Potential: Compounds with thiophene or nitroaryl hydrazones (e.g., ) show broader antimicrobial spectra, suggesting that the target compound’s 4-methoxyphenyl group may limit activity against certain pathogens .

Computational and Molecular Docking Insights

  • Planarity and Binding: DFT studies on analogs like E-MBPC highlight the importance of hydrazone planarity for interactions with hydrophobic enzyme pockets.
  • Electronic Effects : Substituents like 4-methoxy (electron-donating) versus 3-nitro (electron-withdrawing) significantly alter charge distribution, impacting hydrogen bonding and van der Waals interactions .

Biological Activity

3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyrazole derivatives, including this compound, have been associated with various pharmacological effects, making them valuable in drug development.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl and methoxyphenyl groups enhances its pharmacological profile. The structure can be represented as follows:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In particular, research indicates that pyrazole derivatives can inhibit cell growth in human cancer cell lines such as HCT116 and OVCAR-8, with IC50 values reported around 7.76 µM and 9.76 µM respectively .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases, which are crucial in cancer progression. For example, similar pyrazole-based compounds have demonstrated potent inhibitory activity against focal adhesion kinase (FAK) and Aurora kinases, with IC50 values as low as 0.37 nM for Aurora B . This suggests that this compound may exhibit similar kinase inhibition properties.

Antimicrobial Activity

Moreover, pyrazole derivatives have been explored for their antimicrobial properties. Some studies indicate that these compounds can exhibit moderate to significant activity against various bacterial strains and fungi, although specific data on this compound's antimicrobial efficacy remains limited .

The biological activity of pyrazole derivatives often involves interaction with specific molecular targets within cells:

  • Kinase Binding : The pyrazole ring can fit into the ATP-binding site of kinases, leading to competitive inhibition.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, contributing to their antiproliferative effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to the compound :

  • Synthesis and Evaluation : A study synthesized a series of pyrazole-based compounds and evaluated their anticancer activity against multiple cell lines. The results showed that modifications to the substituents significantly affected potency .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of electron-donating groups like methoxy enhances biological activity compared to halogenated analogs .

Data Tables

Biological ActivityIC50 Value (µM)Target
HCT116 Cell Line7.76Anticancer
OVCAR-8 Cell Line9.76Anticancer
Aurora B Kinase0.37Kinase Inhibition
Focal Adhesion Kinase2.9Kinase Inhibition

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